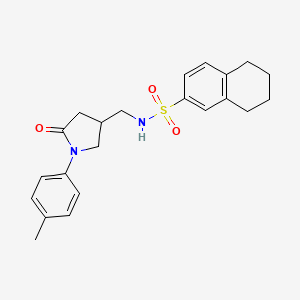

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-16-6-9-20(10-7-16)24-15-17(12-22(24)25)14-23-28(26,27)21-11-8-18-4-2-3-5-19(18)13-21/h6-11,13,17,23H,2-5,12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTFCVDYDQLRFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a pyrrolidine ring and a sulfonamide moiety, which are known to influence biological activity. This article reviews the biological activity of this compound based on recent studies and data.

- Molecular Formula : C22H26N2O3S

- Molecular Weight : 398.5 g/mol

- CAS Number : 954634-46-9

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate the activity of these targets by binding to their active or allosteric sites, leading to alterations in their function. Detailed mechanisms remain under investigation.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit varying degrees of anticancer activity. For instance, a study on similar pyrrolidine derivatives reported IC50 values ranging from 8.15 µM to 354.67 µM against various cancer cell lines, indicating significant cytotoxic potential .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 12.07 ± 0.05 | Urease |

| Compound B | 10.57 ± 0.12 | Urease |

| Compound C | 15.70 ± 0.12 | Urease |

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes involved in metabolic pathways. Similar compounds have been shown to possess inhibitory effects on α-glucosidase and urease enzymes, which are relevant in diabetes management and peptic ulcer treatment .

Case Studies

- In Vivo Studies : In animal models, derivatives of this compound have shown promising results in reducing tumor growth when administered in controlled doses.

- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound induces apoptosis through the modulation of signaling pathways associated with cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Sulfonamide Position : The target compound’s sulfonamide is at position 2 of tetrahydronaphthalene, whereas TRH1-56 features an acrylamide at position 1. Positional isomerism likely impacts target binding; sulfonamides at position 2 may favor interactions with deeper hydrophobic pockets in enzymes.

- Pyrrolidinone vs.

- TRH1-56’s lower yield (34%) highlights challenges in functionalizing tetrahydronaphthalene at position 1 .

Pharmacokinetic and Physicochemical Properties (Inferred)

- Lipophilicity : The tetrahydronaphthalene scaffold in the target compound likely confers higher logP values compared to TRH1-56’s acrylamide, improving blood-brain barrier penetration.

- Metabolic Stability: The p-tolyl group on pyrrolidinone may slow oxidative metabolism compared to Compound 8’s diethylaminoethyl group, which is prone to N-dealkylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.